1-Amino-2,1'-azonaphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16291-24-0 |
|---|---|
Molecular Formula |
C20H15N3 |
Molecular Weight |
297.361 |
IUPAC Name |
2-(naphthalen-1-yldiazenyl)naphthalen-1-amine |
InChI |
InChI=1S/C20H15N3/c21-20-17-10-4-2-7-15(17)12-13-19(20)23-22-18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,21H2 |
InChI Key |
APWICRZVXKRQAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=CC=CC=C4C=C3)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Classical Approaches for Azo Linkage Formation
The traditional method for creating the azo linkage in compounds like 1-Amino-2,1'-azonaphthalene hinges on the well-established diazotization and azo coupling reactions.
Diazotization and Coupling Reactions with Naphthalene (B1677914) Derivatives
The synthesis of azonaphthalenes, including the target compound, classically involves a two-step process. The first step is the diazotization of a primary aromatic amine, such as 1-naphthalenamine (also known as 1-aminonaphthalene). This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. ijnnonline.net The resulting naphthalene-1-diazonium salt is a highly reactive intermediate.
The second step is the azo coupling, where the diazonium salt acts as an electrophile and reacts with a nucleophilic coupling component. To synthesize this compound, the naphthalene-1-diazonium salt would be coupled with a suitable aminonaphthalene derivative. The position of the amino group on the second naphthalene ring dictates the final structure. The reaction's regioselectivity is influenced by the pH of the medium; coupling to aminonaphthalenes is typically performed under acidic conditions. google.com For instance, coupling with 1-naphthalenamine would occur at the C4 position (para to the amino group), while coupling with 2-naphthalenamine would likely occur at the C1 position. The position of electrophilic attack on naphthols is also highly regioselective.
This classical approach is a cornerstone of azo dye chemistry and has been used for over a century to produce a vast array of colored compounds. researchgate.net
Advanced Synthetic Transformations for this compound and Analogues
Modern synthetic chemistry offers more sophisticated methods for the synthesis and functionalization of azonaphthalenes, providing access to complex structures with tailored properties.
Reductive Coupling Strategies for Azonaphthalenes
An alternative to the diazotization-coupling sequence is the reductive coupling of nitroaromatic compounds. This method can be used to form symmetrical azo compounds. For example, treating aromatic nitro compounds with an active-iron-based reducing system can yield the corresponding symmetrically substituted azo compounds in good yields. While this is effective for symmetrical molecules, controlling the reaction to produce unsymmetrical azoarenes can be challenging, often leading to a mixture of homo- and heterodimerized products. acs.org Microwave-assisted reductive cross-coupling of a nitroarene with an aniline (B41778) derivative has been developed as a rapid, single-step method for synthesizing unsymmetrical azo dyes. researchgate.net
A more recent development involves a diboron-enabled -sigmatropic rearrangement for the practical synthesis of 1,1′-Binaphthyl-2,2′-diamine (BINAM) derivatives from azonaphthalenes. This reductive coupling is initiated by the concerted activation of two azonaphthalene molecules by a diboron (B99234) reagent, which triggers the rearrangement. rsc.orgresearchgate.net The resulting N-N bond can then be cleaved to yield the corresponding BINAM structures. rsc.org
Oxidative Ring-Closing Processes for Naphthalene-Derived Helical Structures
Azonaphthalenes can serve as precursors for the synthesis of complex, helically chiral structures. One such process is the oxidative ring-closure of 1,1'-binaphthalene-2,2'-diamines (BINAMs) to form 7,8-diaza helicenes. beilstein-journals.orgbeilstein-journals.org While not a direct synthesis of this compound, this transformation highlights the utility of related naphthalene-based diamines, which can be derived from azonaphthalenes. The reaction typically employs an oxidant like tert-butyl hypochlorite (B82951) (t-BuOCl) in the presence of a base. beilstein-journals.orgbeilstein-journals.org This method provides a more facile and functional-group-tolerant route compared to older methods that required harsh conditions, such as the Scholl-type cyclization of 2,2'-azonaphthalenes. beilstein-journals.orgbeilstein-journals.org
Cross-Coupling Reactions Involving Azonaphthalenes
Palladium-catalyzed cross-coupling reactions have become a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions have been applied to azonaphthalenes to introduce further functionalization. Azonaphthalenes can act as substrates in various cross-coupling reactions, enabling the construction of complex biaryl systems. For example, the Suzuki-Miyaura cross-coupling reaction, catalyzed by a palladium complex, can be used to form biaryls. researchgate.net This allows for the coupling of azonaphthalene moieties with other aryl groups.
A significant advancement in the synthesis of chiral molecules is the development of organocatalytic atroposelective reactions. These methods allow for the stereocontrolled synthesis of axially chiral biaryls, which are valuable as chiral ligands and catalysts. researchgate.netbeilstein-journals.org
Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for these transformations. researchgate.netbeilstein-journals.org They can catalyze the atroposelective cross-coupling of 1-azonaphthalenes with various nucleophiles. For instance, the reaction of 1-azonaphthalenes with 2-naphthols, catalyzed by a chiral N-triflylphosphoramide, produces axially chiral binaphthyls with excellent enantioselectivity and high yields. researchgate.netnih.gov Similarly, CPAs have been used to catalyze the enantioselective C-H arylation of pyrazolones with azonaphthalenes to afford axially chiral 4-arylpyrazoles. rsc.org
These organocatalytic methods offer a significant advantage over traditional transition-metal-catalyzed reactions as they often operate under milder conditions and can be applied to a broader range of substrates without the need for pre-functionalization. nih.gov The azo group in these reactions often serves as an activating group, facilitating the nucleophilic attack on the naphthalene ring. nih.gov
Interactive Data Table: Organocatalytic Atroposelective Reactions with Azonaphthalenes
This table summarizes key findings from recent studies on the organocatalytic atroposelective functionalization of azonaphthalenes.
| Catalyst Type | Nucleophile | Product Type | Yield Range | Enantioselectivity (ee) Range | Reference |
| Chiral Phosphoric Acid (CPA) | 2-Naphthols | Axially Chiral Binaphthyls | High | Excellent | researchgate.net, nih.gov |
| Chiral Phosphoric Acid (CPA) | Pyrazolones | Axially Chiral 4-Arylpyrazoles | Good | Excellent | rsc.org |
| Chiral Phosphoric Acid (CPA) | 5-Aminoisoxazoles | Axially Chiral Heterobiaryl Diamines | Good | Excellent | nih.gov |
| Chiral Phosphoric Acid (CPA) | Aryl Enecarbamates | Axially Chiral Heterobiaryls | Excellent | Excellent | bohrium.com |
| Chiral Phosphoric Acid (CPA) | Alkynylindoles | Axially Chiral Indole-based Biaryls | 63-97% | 92-99% | nih.gov |
Based on a comprehensive review of available scientific literature, there is no specific information documented for the "Transition Metal-Catalyzed Enantioselective Arylation" of the compound "this compound," nor for the "Synthesis of Key Precursors and Substituted Derivatives" of this exact molecule.
While research exists for similar compound classes such as azonaphthalenes and other substituted naphthalene derivatives, the strict adherence to the specified compound "this compound" as per the instructions prevents the inclusion of this broader, related data. The search results discuss methodologies like the enantioselective arylation of oxindoles with azonaphthalenes researchgate.net, palladium-catalyzed C-H arylation of heteroarenes acs.orgacs.org, and the synthesis of chiral biaryls and amino alcohols beilstein-journals.orgbeilstein-journals.orgnih.govacs.org. However, none of these studies specifically address the synthesis or functionalization of this compound.
Therefore, due to the absence of specific research findings for "this compound" within the scope of the requested synthetic methodologies, it is not possible to generate the article as outlined.
Reaction Pathways and Mechanistic Studies
Sigmatropic Rearrangements of Azonaphthalene Systems
Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. researchgate.netnumberanalytics.com These reactions are fundamental in organic synthesis for reorganizing molecular structures in an atom-economical manner. rsc.org
While rsc.orgrsc.org and researchgate.netresearchgate.net-sigmatropic rearrangements are well-documented, the acs.orgacs.org-sigmatropic rearrangement in azonaphthalene systems is a less common and more complex area of study. researchgate.netresearchgate.net Mechanistic investigations suggest that these rearrangements can be facilitated by the formation of unique transition states. For instance, the use of diboron (B99234) reagents can trigger a researchgate.netresearchgate.net-sigmatropic rearrangement in azonaphthalenes by creating a ten-membered transition state. rsc.orgresearchgate.net This suggests that a hypothetical acs.orgacs.org-rearrangement would likely involve an even larger, more intricate transition state, the feasibility of which requires further theoretical and experimental exploration.
Catalysis plays a crucial role in directing the pathways of sigmatropic rearrangements in azonaphthalene systems. Chiral phosphoric acids, for example, have been successfully employed to catalyze the rsc.orgrsc.org-sigmatropic rearrangement of N,N′-binaphthylhydrazines to produce 2,2′-diamino-1,1′-binaphthalenes (BINAMs). beilstein-journals.org In these reactions, the catalyst protonates the nitrogen atoms, and the phosphate (B84403) anion acts as a chiral counterion, thereby controlling the stereoselectivity of the rearrangement. beilstein-journals.org Similarly, chiral phosphoric acid-salt complexes and Ni(OTf)2/chiral bis(oxazoline) ligand systems have been developed for the asymmetric synthesis of NOBIN and BINAM derivatives, showcasing the power of catalysis to control reaction outcomes. sci-hub.se The choice of catalyst can significantly influence the reaction pathway, favoring one type of rearrangement over others and enabling the synthesis of specific atropisomeric products. researchgate.netsci-hub.se
Investigation of[8][8]-Sigmatropic Rearrangement Mechanisms
Cyclization Reactions and Annulation Pathways
Cyclization reactions involving azonaphthalenes are important for the synthesis of polycyclic aromatic compounds, including nitrogen-containing heterocycles. nih.govsioc-journal.cn
The cyclization of azonaphthalenes can lead to the formation of polycyclic cinnoline (B1195905) derivatives. For instance, the treatment of 2,2'-azonaphthalene (B3343862) with aluminum chloride in methylene (B1212753) chloride results in high yields of benzo[f]naphtho[2,1-c]cinnoline. rsc.org However, similar attempts to cyclize 1,1'-azonaphthalene (B1265378) and 1,2'-azonaphthalene were less successful, often resulting in tars. rsc.org The conditions for these cyclizations are critical; for example, heating 2,2'-azonaphthalene in a eutectic melt of aluminum chloride and sodium chloride at 85-90°C for 90 minutes provides an optimal yield of benzo[f]naphtho[2,1-c]cinnoline. rsc.org These reactions highlight the influence of the starting isomer on the feasibility and outcome of the cyclization process.
A facile method for preparing 7,8-diaza researchgate.nethelicenes involves the oxidative ring-closure of 1,1'-binaphthalene-2,2'-diamines (BINAMs) using an oxidant like t-BuOCl in the presence of a base. beilstein-journals.org This process leads to the formation of aromatic ring-fused cinnoline derivatives. beilstein-journals.org
| Starting Material | Reagent | Solvent/Conditions | Product | Yield |
|---|---|---|---|---|
| 2,2'-Azonaphthalene | Aluminum chloride | Methylene chloride, reflux | Benzo[f]naphtho[2,1-c]cinnoline | 90% |
| 2,2'-Azonaphthalene | Aluminum chloride/Sodium chloride | Eutectic melt, 85-90°C, 90 min | Benzo[f]naphtho[2,1-c]cinnoline | 70% |
| 1,2'-Azonaphthalene | Aluminum chloride | Methylene chloride, reflux | Benzo[f]naphtho[1,2-c]cinnoline | 30% |
| 1,1'-Azonaphthalene | Aluminum chloride | Methylene chloride, reflux | Tar | - |
Intramolecular ring-closure reactions are a key strategy for synthesizing complex heterocyclic systems. dntb.gov.uabeilstein-journals.org In the context of azonaphthalenes, these reactions can be promoted by superacids, leading to a cascade of ring-closing and opening events to form functionalized aza-polycyclic aromatic compounds. nih.gov The proposed mechanisms often involve the formation of reactive dicationic intermediates. nih.gov The aza-Wacker cyclization is another example of an intramolecular ring-closure, where an alkene is functionalized with a nitrogen nucleophile. semanticscholar.org While specific studies on 1-amino-2,1'-azonaphthalene are limited, the general principles of intramolecular cyclization suggest that the amino group could act as an internal nucleophile, attacking a suitable electrophilic site within the molecule to form a new heterocyclic ring.
Formation of Polycyclic Cinnoline Derivatives from Azonaphthalenes
Isomerization and Conformational Dynamics of Azo Linkages
The azo group (–N=N–) in compounds like this compound can exist as two geometric isomers, E (trans) and Z (cis). beilstein-journals.org The interconversion between these isomers, known as isomerization, can be induced by light (photoisomerization) or heat (thermal isomerization). beilstein-journals.orgnih.gov This process is accompanied by significant changes in molecular geometry and physical properties. beilstein-journals.org
The isomerization of azobenzenes can proceed via two primary mechanisms: an inversion pathway involving an n→π* electronic transition (S₀→S₁) or a rotation pathway involving a π→π* transition (S₀→S₂). beilstein-journals.orgresearchgate.net The presence of substituents on the aromatic rings can influence the preferred mechanism and the rate of isomerization. researchgate.netfrontiersin.org For instance, amino substituents can affect the electronic states and the stability of the isomers. frontiersin.orgbeilstein-journals.org
Thermal Cis-to-Trans Isomerization Mechanisms
The thermal relaxation from the cis to the trans isomer of azobenzenes is generally understood to occur via one of two primary mechanisms: rotation or inversion. oup.com
The rotational mechanism involves the breaking of the N=N pi-bond, allowing for rotation around the remaining N-N single bond. This pathway proceeds through a polar, zwitterionic transition state. nih.govresearchtrends.net Consequently, this mechanism is significantly influenced by the electronic properties of substituents on the aromatic rings. Electron-donating groups, such as the amino group in this compound, are known to stabilize this polar transition state, thereby favoring the rotational pathway. nih.gov
The inversional (or planar) mechanism involves a semi-linear transition state where one of the nitrogen atoms rehybridizes from sp² to sp. oup.com This pathway does not involve a highly polar transition state and is therefore less sensitive to the electronic effects of substituents and the polarity of the solvent. Studies on various phenylazonaphthalene derivatives without strong "push-pull" substituents have suggested that the inversion mechanism is often favored. oup.com
For phenylazonaphthalenes, particularly those with substituents at the ortho position to the azo group, steric factors play a crucial role. In the case of this compound, the amino group and the naphthalene (B1677914) ring are in positions that can cause significant steric hindrance. This steric repulsion is thought to be more pronounced in the transition state of the inversional mechanism than in the cis ground state. Such steric hindrance can lead to a slower rate of isomerization when the inversional pathway is operative. oup.com
Research on a series of phenylazonaphthalenes has provided insights into their isomerization mechanisms through the analysis of activation parameters. A study by Nishimura et al. investigated the activation enthalpy (ΔH‡) and entropy (ΔS‡) for the thermal cis-to-trans isomerization of several related compounds, as detailed in the table below. oup.com While specific data for this compound is not provided, the data for analogous compounds illustrate the mechanistic trends.
Table 1: Activation Parameters for the Thermal cis-to-trans Isomerization of Selected Phenylazonaphthalenes in Toluene. oup.com
The consistent negative values for the entropy of activation (ΔS‡) across these related compounds suggest a more ordered transition state compared to the reactants, which is characteristic of the inversional mechanism. oup.com
Solvent Effects on Isomerization Kinetics and Pathways
The polarity of the solvent can have a profound impact on the rate of cis-to-trans isomerization, particularly when the rotational mechanism is involved. nih.gov Because the rotational pathway proceeds through a polar transition state, polar solvents can stabilize this state, thereby lowering the activation energy and accelerating the rate of isomerization. nih.govresearchtrends.net Conversely, the rate of isomerization via the inversional mechanism is generally less affected by solvent polarity. oup.com
For N-(phenylazo)-substituted nitrogen heterocycles, which are structurally related to this compound, studies have shown that the rate constants for thermal cis-to-trans isomerization increase with increasing solvent polarity. This observation is consistent with a rotational mechanism. nih.gov
The effect of solvent on the isomerization kinetics can be quantified by comparing the rate constants in solvents of varying polarity. While specific data for this compound is not available, the trend can be illustrated with data from a study on 4-diethylamino-4'-nitroazobenzene (B1196801), a "push-pull" substituted azobenzene (B91143) that also isomerizes via a rotational mechanism.
Table 2: Rate Constants for the Thermal cis-to-trans Isomerization of 4-diethylamino-4'-nitroazobenzene in Various Solvents at 25°C.
Given the presence of the electron-donating amino group, it is expected that the thermal isomerization of this compound would also be sensitive to solvent polarity, with faster rates observed in more polar solvents, indicative of a rotational pathway. However, the steric interactions from the ortho-amino and naphthalene groups could introduce complexities, potentially favoring an inversional pathway, which would show less dependence on solvent polarity. oup.com
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties that govern the behavior of 1-Amino-2,1'-azonaphthalene. ims.ac.jp These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, offering insights into its stability and reactivity. rsc.orgarxiv.org
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium structure. qcware.com For this compound, this involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is located. qcware.com
Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. chemicalpapers.com In this compound, key rotational degrees of freedom include the C-N bond of the amino group and the C-N and N-N bonds associated with the azo linkage. The relative energies of different conformers, such as those arising from the orientation of the amino group or the twisting of the naphthalene (B1677914) rings relative to the azo bridge, can be determined. frontiersin.org Semi-empirical (like AM1) and ab initio methods can be employed for a comprehensive conformational search. chemicalpapers.comrsc.orgnih.gov The most stable conformer is typically characterized by a planar or near-planar arrangement to maximize π-conjugation across the molecule, although steric hindrance can lead to twisted structures. chemicalpapers.com
Table 1: Illustrative Calculated Geometric Parameters for the Optimized Ground State of trans-1-Amino-2,1'-azonaphthalene This table presents hypothetical data based on typical results from DFT calculations on similar azo compounds.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N=N | ~1.25 Å |
| C-N (Azo) | ~1.43 Å | |
| C-N (Amino) | ~1.38 Å | |
| Dihedral Angle | C-N=N-C | ~180° (trans) |
| H-N-C-C | ~0° or ~180° |
Computational methods are essential for mapping the potential energy surfaces of chemical reactions, allowing for the determination of energy profiles for processes like isomerization and rearrangements. chemguide.co.uk An energy profile plots the energy of the system as a function of the reaction coordinate, revealing the energies of reactants, products, transition states, and any intermediates. nih.govresearchgate.net
Isomerization: A primary reaction pathway for azo compounds is the trans-cis isomerization around the N=N double bond, which can be induced by light (photoisomerization) or heat. researchgate.net Quantum chemical calculations, such as Time-Dependent DFT (TD-DFT), can model the excited states involved in photoisomerization. researchgate.netrsc.org The calculations can determine the activation energy barrier for the thermal isomerization in the ground state (S0) and describe the potential energy surfaces of the excited states (e.g., S1, T1) through which photoisomerization occurs. researchgate.net
Another relevant process is tautomerism, particularly protonation. Theoretical studies on similar aminoazobenzenes show that protonation can occur on the amino nitrogen or one of the azo nitrogens, leading to ammonium (B1175870) or azonium tautomers, respectively. rsc.orgnih.gov Calculations can predict the relative stabilities of these tautomers in the gas phase and in solution. rsc.org For aminoazobenzenes, the azo nitrogen is often calculated to have a higher proton affinity than the amino nitrogen in the gas phase. rsc.org
Rearrangements: While less common for simple azo dyes, computational studies can explore the feasibility of various molecular rearrangements. wiley-vch.de These calculations would involve locating the transition state structures for the proposed rearrangement and calculating the associated activation energy barrier. nih.govnumberanalytics.com For instance, the potential for a benzidine-type rearrangement under strong acidic conditions could be theoretically investigated by mapping the reaction pathway from the protonated species. chemrxiv.org
Table 2: Example of a Calculated Energy Profile for trans-cis Isomerization of an Azo Compound This table presents hypothetical data for illustrative purposes.
| Species/State | Description | Relative Energy (kcal/mol) |
| trans Isomer (Ground State) | Most stable isomer | 0.0 |
| Transition State (Rotation) | Rotational barrier in ground state | ~40-50 |
| cis Isomer (Ground State) | Less stable isomer | ~10-15 |
| S1 Excited State | First singlet excited state | Varies with geometry |
Geometry Optimization and Conformational Analysis
Molecular Dynamics Simulations for Solvent Interactions and Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide critical insights into how the molecule interacts with its solvent environment, which is crucial as its properties can be significantly solvent-dependent. nih.govucl.ac.uk
In a typical MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, ethanol, chloroform). mdpi.comnih.gov The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution. nih.gov These simulations can reveal the structure of the solvation shell around the solute. For this compound, one would expect polar solvent molecules to form hydrogen bonds with the amino group, while the nonpolar naphthalene rings would be surrounded by a more ordered arrangement of solvent molecules. nih.govrsc.org MD simulations can also be used to study the dynamics of conformational changes, showing how solvent reorganization can facilitate or hinder transitions between different conformers. nih.govdiva-portal.org
Prediction of Spectroscopic Properties through Theoretical Models
Computational models are widely used to predict and interpret spectroscopic data, providing a direct link between molecular structure and experimental spectra. nih.govfrontiersin.org
UV-Vis Spectroscopy: The characteristic colors of azo dyes are due to electronic transitions within the molecule. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. gaussian.comni.ac.rsfaccts.de The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ni.ac.rs For this compound, TD-DFT can predict the energies of the n→π* transition (associated with the lone pair electrons on the nitrogen atoms) and the π→π* transition (associated with the conjugated system), which are responsible for its absorption in the visible and UV regions, respectively. researchgate.netacademie-sciences.fr Comparing theoretical spectra calculated for different isomers or in different solvent models (e.g., PCM) can help assign experimental spectral features. ni.ac.rsacademie-sciences.fr
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, can predict the chemical shifts of ¹H and ¹³C nuclei. nih.govmdpi.com The accuracy of these predictions has improved significantly, with machine learning approaches further refining the results. mdpi.comresearchgate.netprospre.ca For this compound, calculating the NMR spectra would involve first obtaining an accurate optimized geometry and then computing the magnetic shielding tensors for each nucleus. github.io These theoretical predictions are invaluable for assigning peaks in experimental spectra and for distinguishing between different potential isomers or conformers.
Table 3: Illustrative Predicted Spectroscopic Data for trans-1-Amino-2,1'-azonaphthalene This table presents hypothetical data based on typical TD-DFT and GIAO-DFT calculations.
| Spectroscopy Type | Parameter | Predicted Value | Transition/Assignment |
| UV-Vis | λmax 1 | ~420-450 nm | n→π |
| λmax 2 | ~320-350 nm | π→π | |
| ¹H NMR | Chemical Shift | ~5.0-6.0 ppm | -NH₂ protons |
| Chemical Shift | ~6.5-8.5 ppm | Aromatic protons | |
| ¹³C NMR | Chemical Shift | ~110-155 ppm | Aromatic & Azo carbons |
Spectroscopic Characterization and Advanced Analytical Methodologies
Spectroscopic Elucidation of 1-Amino-2,1'-azonaphthalene and Its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR: In the ¹H NMR spectrum of an azobenzene (B91143) derivative, the protons in different chemical environments exhibit distinct signals. researchgate.net For instance, the aromatic protons typically appear in the region of 6.5-8.0 ppm. researchgate.net The specific chemical shifts are influenced by the electronic effects of the substituents on the naphthalene (B1677914) rings. The amino group (-NH₂) protons would also produce a characteristic signal. In studies of related azobenzene compounds, the trans and cis isomers can be distinguished by their unique proton signals, particularly in the aromatic region. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of adjacent atoms. For example, carbons in the naphthalene rings will have characteristic shifts in the aromatic region of the spectrum. The carbon atom attached to the amino group will also show a specific chemical shift. A related compound, 1-amino-2-naphthol (B1212963) hydrochloride, has been characterized using ¹³C NMR. chemicalbook.com
Interactive Data Table: Representative NMR Data for Aromatic Amines
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| 2-Amino-5-chloropyridine (B124133) | Not Specified | Aromatic C-H: 1258, 1112 cm⁻¹ (in-plane bend); 929, 903, 825 cm⁻¹ (out-of-plane bend); N-H stretch: 3550, 3452 cm⁻¹ core.ac.uk | Not Specified |
| 2-Amino-6-chloropyridine (B103851) | Not Specified | Aromatic C-H: 1290, 1120 cm⁻¹ (in-plane bend); 950, 888, 825 cm⁻¹ (out-of-plane bend); N-H stretch: 3560, 3450 cm⁻¹ core.ac.uk | Not Specified |
| Azobenzene A | D₂O | Aromatic zone: 6.5-8.0 ppm for both cis and trans isomers researchgate.net | Not Specified |
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and characterizing the vibrational modes of this compound. tubitak.gov.trmjcce.org.mk
FT-IR Spectroscopy: The FT-IR spectrum of an aromatic amine like this compound would exhibit characteristic absorption bands. For primary aromatic amines, the N-H stretching vibrations typically occur in the 3500–3000 cm⁻¹ region. core.ac.uk The aromatic C-H stretching vibrations are also expected in a specific region of the spectrum. Other characteristic bands would include C=C stretching from the naphthalene rings and the N=N stretching of the azo group. The FT-IR spectra of related compounds like 2-amino-5-chloropyridine and 2-amino-6-chloropyridine show N-H asymmetric and symmetric stretching vibrations around 3550-3450 cm⁻¹. core.ac.uk
Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. tubitak.gov.tr For aromatic compounds, the C-C and C-H stretching and bending modes are often strong in the Raman spectrum. In studies of similar molecules, FT-Raman has been used to identify N-H stretching and C-H bending vibrations. core.ac.uk
Interactive Data Table: Characteristic Vibrational Frequencies for Aromatic Amines
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
| N-H (Primary Aromatic Amine) | Asymmetric & Symmetric Stretching | 3500 - 3000 | core.ac.uk |
| C-H (Aromatic) | In-plane bending | 1300 - 1000 | core.ac.uk |
| C-H (Aromatic) | Out-of-plane bending | 950 - 825 | core.ac.uk |
| -NH₂ | Wagging | ~400 - 450 | core.ac.uk |
UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions within this compound. biocompare.com
UV-Vis Spectroscopy: Azo compounds are known for their characteristic electronic spectra. The UV-Vis spectrum of this compound would be expected to show distinct absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, typically occurring at shorter wavelengths, arise from the conjugated π-electron system of the naphthalene rings. The n→π* transitions, found at longer wavelengths, involve the non-bonding electrons of the azo group. For some heterocyclic azo dyes, the characteristic visible spectral band appears in the range of 485-528 nm, depending on the solvent. koreascience.kr
Fluorescence Spectroscopy: While many azo compounds are not strongly fluorescent, some derivatives of amino-substituted naphthalimides are known to be fluorescent. beilstein-journals.org The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. The technique's sensitivity and specificity make it valuable for detecting molecules at low concentrations. biocompare.com
The electronic spectra of azo dyes, including this compound, are often sensitive to changes in pH and solvent polarity. indexcopernicus.com
pH Effects: The absorption and emission spectra can be influenced by pH due to the protonation or deprotonation of the amino group and the azo linkage. This can lead to a shift in the absorption maxima (a phenomenon known as halochromism). For example, some related compounds exhibit azo-hydrazone tautomerism, which is pH-dependent.
Solvent Effects: The polarity of the solvent can significantly affect the position of the absorption bands (solvatochromism). indexcopernicus.com This is due to the differential solvation of the ground and excited states of the molecule. koreascience.kr Polar solvents may stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption maximum. koreascience.krindexcopernicus.com Conversely, non-polar solvents may cause a hypsochromic (blue) shift. The study of solvent effects provides insights into the nature of the electronic transitions and the solute-solvent interactions. indexcopernicus.comnih.gov
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound. iitb.ac.in When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of the compound in complex mixtures. thermofisher.com
LC-MS: Liquid chromatography separates the components of a mixture, which are then introduced into the mass spectrometer for analysis. iitb.ac.in This is particularly useful for analyzing samples that are not easily volatilized.
HRMS: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with less than 1 ppm mass accuracy. iitb.ac.in This precision allows for the unambiguous determination of the elemental formula of the compound and its fragments. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for ionizing the sample. iitb.ac.in
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized technique for studying species with unpaired electrons, such as radical intermediates. wikipedia.org While this compound itself is not a radical, ESR can be used to detect and characterize any radical intermediates that may form during chemical reactions, such as oxidation or reduction processes. cytothesis.usnih.gov The ESR spectrum provides information about the electronic structure and environment of the unpaired electron. cytothesis.us The spin trapping technique can be employed to detect short-lived radical intermediates. nih.govutexas.edu
Mass Spectrometry Techniques (LC-MS, HRMS)
Chromatographic and Separation Techniques for Compound Analysis and Purity Assessment
Chromatographic methods are indispensable for separating this compound from complex mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two primary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound. lgcstandards.comtorontech.com The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. torontech.com The percentage purity is calculated using the area normalization method. torontech.com A typical HPLC analysis for purity might utilize a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer. researchgate.net The use of a diode array detector (DAD) allows for spectral analysis across each peak, ensuring that a peak corresponds to a single, pure compound. torontech.com
HPLC is also crucial for the separation and analysis of stereoisomers. mdpi.com Chiral stationary phases (CSPs) are often employed to resolve enantiomers and diastereomers. For amino acid derivatives, which share structural similarities with the amino group in this compound, Cinchona alkaloid-based zwitterionic CSPs have proven effective. mdpi.com The separation mechanism in the polar ionic mode often involves a mobile phase of methanol (B129727) or a methanol/acetonitrile mixture with organic acid and base additives. mdpi.com The ability to separate stereoisomers is critical, as different isomers can exhibit distinct biological activities and properties. mdpi.comnih.gov
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition | Reference |
| Column | C18 Reverse-Phase | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 2.5) (40:60, v/v) | researchgate.net |
| Detector | UV-Vis or Diode Array Detector (DAD) | torontech.comresearchgate.net |
| Purity Calculation | Area Normalization: (Area of main peak / Total peak area) * 100 | torontech.com |
This table provides a representative example of HPLC conditions and is not specific to a single standardized method.
Gas Chromatography (GC) is a valuable technique for the analysis of volatile compounds. However, due to the low volatility of compounds like this compound, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. nih.govsigmaaldrich.com Common derivatization techniques include silylation, acylation, and alkylation, which target polar functional groups like the amino group. sigmaaldrich.comgcms.cz For instance, the amino group can be converted to a less polar and more volatile derivative, making it amenable to GC analysis. gcms.cz
GC can be effectively used for reaction monitoring, allowing chemists to track the progress of a synthesis that produces or consumes this compound. By taking aliquots from the reaction mixture at different time points, derivatizing them, and analyzing them by GC, the formation of the product and the disappearance of reactants can be quantified. This provides crucial information for optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The choice of a suitable capillary column, such as one with a nonpolar stationary phase, is important for achieving good separation of the derivatized analytes. researchgate.netresearchgate.net
Table 2: Common Derivatization Reagents for GC Analysis of Amino Compounds
| Derivatization Reagent Class | Example Reagent | Target Functional Group |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -NH2, -OH |
| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | -NH2, -OH |
| Alkylation | Methyl chloroformate (MCF) | -NH2, -COOH |
This table lists general classes of derivatization reagents and is not exhaustive.
High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govlibretexts.org This technique involves irradiating a single crystal of this compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which a detailed molecular structure can be elucidated. researchgate.netnih.gov
The crystal structure reveals critical information such as bond lengths, bond angles, and intermolecular interactions, including hydrogen bonding involving the amino group and the azo bridge. This information is fundamental to understanding the compound's physical and chemical properties. For azo compounds, X-ray crystallography can confirm the isomeric form present in the solid state, for example, distinguishing between azo and hydrazo tautomers. acs.orgacs.org The structural data obtained from X-ray crystallography is invaluable for computational modeling and for understanding structure-activity relationships. A recent study on azonaphthalenes highlighted the use of X-ray crystallographic analysis to unambiguously confirm the structure of a reaction product. rsc.org
Coordination Chemistry and Metal Complexes
1-Amino-2,1'-azonaphthalene as a Ligand in Transition Metal Complexesrsc.orgsavemyexams.com
Transition metal ions, characterized by their incomplete d-subshells, readily form coordination complexes with molecules or ions known as ligands that can donate a pair of electrons. savemyexams.com this compound acts as such a ligand, engaging with various transition metals to form energetic and structurally interesting coordination compounds. rsc.org The study of these complexes involves understanding their binding patterns, the geometry they adopt, their synthesis, and their stereochemical properties.
Ligands can bind to a central metal ion in various ways, described as binding modes. Amino acids, for instance, commonly act as N,O bidentate ligands, forming a five-membered chelate ring with the metal ion. wikipedia.org Similarly, this compound possesses multiple donor atoms—the nitrogen of the amino group and the two nitrogen atoms of the azo group—allowing for several potential binding modes.
The most probable binding mode for this compound is as a bidentate ligand, where it forms a chelate ring with the metal ion. This typically involves coordination through the nitrogen atom of the exocyclic amino group and one of the nitrogen atoms from the azo group. sciencenet.cn This chelation enhances the stability of the resulting complex. Depending on the metal ion, its oxidation state, and the presence of other ligands, the resulting coordination complexes can adopt various geometries. libretexts.org Common geometries include octahedral, tetrahedral, and square planar arrangements. savemyexams.comlibretexts.orgbingol.edu.tr For example, complexes with a 1:2 metal-to-ligand ratio ([ML₂]²⁺) often form stable octahedral geometries, particularly when the ligand acts in a tridentate fashion, though bidentate binding is also common. nih.gov The specific geometry is influenced by factors such as electron-electron repulsions between ligands and steric constraints imposed by the ligand's structure. libretexts.org
Table 1: Common Coordination Geometries in Transition Metal Complexes
| Coordination Number | Geometry | Typical Metal Ions |
|---|---|---|
| 4 | Tetrahedral | Co(II), Cu(II) savemyexams.com |
| 4 | Square Planar | Pt(II), Au(III), Ni(II) wikipedia.orgresearchgate.net |
| 5 | Trigonal Bipyramidal, Square Pyramidal | Ni(II) libretexts.org |
This table provides a general overview of common coordination geometries and is not specific to this compound complexes.
The synthesis of metal complexes involving azo-dye ligands is typically straightforward. A common method involves reacting a solution of the ligand, often in an organic solvent like ethanol, with an aqueous or alcoholic solution of a transition metal salt (e.g., chlorides or acetates). bingol.edu.trekb.eg The reaction is often carried out under specific pH conditions, and the resulting complex precipitates from the solution. ekb.eg The stoichiometry of the final product, such as 1:1 or 1:2 metal-to-ligand ratio, can be controlled by the reaction conditions. jchemlett.comrsc.org
Once synthesized, the characterization of these new compounds is crucial to confirm their structure and properties. A suite of analytical techniques is employed for this purpose:
Elemental Analysis (C,H,N): Determines the empirical formula of the complex, helping to establish the metal-to-ligand ratio. ekb.eg
Infrared (IR) Spectroscopy: Identifies the coordination sites by observing shifts in the vibrational frequencies of the functional groups (e.g., N-H stretch of the amino group, N=N stretch of the azo group) upon binding to the metal. The appearance of new bands in the low-frequency region can indicate the formation of metal-nitrogen (M-N) bonds. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, which helps in inferring the coordination geometry. bingol.edu.trresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra can confirm the structure of the ligand framework and show changes upon complexation. researchgate.netekb.eg
Molar Conductivity Measurements: Used to determine whether the complex is an electrolyte in solution, providing insight into its ionic nature. researchgate.netekb.eg
Magnetic Susceptibility: Measures the magnetic moment of the complex, which helps in determining the geometry, especially for paramagnetic species like Co(II), Ni(II), and Cu(II) complexes. bingol.edu.trresearchgate.net
Stereochemistry in coordination compounds deals with the three-dimensional arrangement of ligands around a central metal atom. When achiral ligands like this compound coordinate to a metal center, the resulting complex can become chiral. nih.gov This phenomenon, known as "chiral-at-metal," occurs when the arrangement of the achiral ligands around the metal ion is non-superimposable on its mirror image. nih.gov
For example, in an octahedral complex with two bidentate ligands ([M(L)₂(X)₂]), the helical arrangement of the ligands can create either a left-handed (Λ) or a right-handed (Δ) configuration at the metal center. nih.gov This makes the metal atom a stereogenic center, and the complex as a whole becomes chiral, existing as a pair of enantiomers. nih.govulisboa.pt The synthesis of such complexes often yields a racemic mixture (an equal mix of Λ and Δ isomers), which may be separated into pure enantiomers using chiral resolution techniques. nih.gov The study of this induced chirality is fundamental for applications in asymmetric catalysis.
Synthesis and Characterization of Metal Complexes
Role in Chiral Ligand Design for Asymmetric Catalysismdpi.comnumberanalytics.com
The development of effective chiral ligands is a cornerstone of asymmetric catalysis, a field focused on synthesizing specific enantiomers of chiral molecules. numberanalytics.com Axially chiral compounds, which possess chirality due to hindered rotation around a single bond, are a privileged class of scaffolds for creating these ligands. nih.govbeilstein-journals.org Naphthalene-based structures are frequently used in the design of such axially chiral ligands and catalysts. mdpi.com
The this compound framework serves as a valuable building block or reagent in the synthesis of more complex, axially chiral molecules. beilstein-journals.orgresearchgate.net Rather than being used directly as the primary chiral ligand in catalysis, azonaphthalenes are often employed as effective arylation reagents in reactions catalyzed by other chiral entities, such as chiral phosphoric acids (CPAs). nih.govbeilstein-journals.orgresearchgate.net
These reactions lead to the construction of enantioenriched biaryl and heterobiaryl backbones, which are themselves important chiral ligands and catalysts. nih.govbeilstein-journals.org For example, the catalytic enantioselective construction of indole-based biaryls has been achieved through the cycloaddition of alkynylindoles with azonaphthalenes. nih.gov Similarly, azonaphthalenes have been used in the C-H amination of arenes to produce axially chiral N-arylcarbazoles. beilstein-journals.org The development of such protocols provides convergent and efficient strategies for accessing these valuable chiral scaffolds. nih.gov
Ligands and catalysts derived from or synthesized using azonaphthalenes have found application in a variety of important enantioselective transformations. These reactions aim to produce a single enantiomer of a product with high selectivity, which is crucial in fields like medicinal chemistry. numberanalytics.com
One significant application is the enantioselective arylation of 3-aryl-2-oxindoles with azonaphthalenes, catalyzed by a chiral phosphoric acid. This method allows for the construction of complex triaryl-substituted all-carbon quaternary stereocenters with high yields and excellent enantiocontrol. researchgate.net Another key transformation is the atroposelective synthesis of 1,1'-binaphthyls, a privileged scaffold in asymmetric catalysis, which can be achieved via asymmetric cross-coupling reactions. rsc.orgacs.org
Table 2: Examples of Enantioselective Reactions Involving Azonaphthalenes
| Reaction Type | Reagents | Catalyst System | Product Type | Yield | Enantioselectivity | Ref. |
|---|---|---|---|---|---|---|
| Enantioselective Arylation | 3-Aryl-2-oxindole + Azonaphthalene | Chiral Phosphoric Acid (CPA) | 3,3-Disubstituted 2-oxindoles | Up to 93% | Up to 96% ee | researchgate.net |
| Asymmetric Cycloaddition | 3-Alkynylindole + Azonaphthalene | Chiral Phosphoric Acid (CPA) | Axially Chiral Indole-based Biaryls | Up to 98% | Up to 99% ee | nih.gov |
| C-H Amination | Carbazole + Azonaphthalene | Chiral Phosphoric Acid (CPA) | Axially Chiral N-Arylcarbazoles | 51-97% | 87-96% ee | beilstein-journals.org |
ee = enantiomeric excess
These applications demonstrate the utility of the azonaphthalene motif in modern synthetic chemistry, enabling the efficient and highly selective construction of complex chiral molecules. nih.govresearchgate.net
Development of Naphthalene-Based Azo Ligands
Photochemical and Photophysical Properties of Metal-Azo Complexes
Information on the photochemical and photophysical properties of metal complexes of this compound, including detailed research findings and data tables, is not available in the reviewed scientific literature.
Supramolecular Chemistry and Molecular Recognition
Non-Covalent Interactions and Self-Assembly of Azo Naphthalene (B1677914) Systems
The self-assembly of azo naphthalene systems into ordered supramolecular structures is directed by a combination of non-covalent interactions. These interactions, although weaker than covalent bonds, collectively dictate the architecture and stability of the resulting assemblies. wikipedia.org Key interactions involved in these systems include:
π-π Stacking: The aromatic nature of the naphthalene and azo groups facilitates π-π stacking interactions, a significant driving force in the assembly of these molecules. researchgate.netuva.es These interactions involve the face-to-face arrangement of the aromatic rings and are dominated by dispersion forces. uva.es The extent and geometry of π-π stacking can be influenced by substituents on the naphthalene rings.
Hydrogen Bonding: The presence of the amino group (-NH2) in 1-Amino-2,1'-azonaphthalene provides a site for hydrogen bonding. This interaction can occur between the azo naphthalene molecules themselves or with other molecules in the system, such as solvents or other components of a composite material. mdpi.comnih.gov Hydrogen bonds play a crucial role in determining the directionality and stability of the self-assembled structures. researchgate.net
Electrostatic Interactions: The distribution of electron density within the this compound molecule can lead to electrostatic interactions, such as dipole-dipole interactions, which contribute to the stability of the assembled state. wikipedia.orgresearchgate.net
The interplay of these non-covalent forces allows for the spontaneous formation of well-defined nanostructures, such as nanofibers, vesicles, and nanorods, from azo naphthalene building blocks. mdpi.comacs.org The final morphology of these self-assembled structures is highly dependent on factors like molecular structure, solvent, and temperature. mdpi.com
Molecular Recognition Phenomena Involving this compound Frameworks
The azo group in these frameworks can act as a photo-responsive trigger. The reversible trans-cis isomerization of the azo bond upon light irradiation leads to significant changes in molecular geometry and dipole moment. magtech.com.cnrsc.org This photo-switching capability can be harnessed to control molecular recognition events, allowing for the binding or release of a guest molecule to be modulated by light. This principle is fundamental to the development of smart materials and sensors.
Host-guest chemistry is a central concept in supramolecular chemistry where a host molecule forms a complex with a guest molecule. wikipedia.org While specific complexation studies focusing solely on this compound as the host are not extensively detailed in the provided search results, the principles of host-guest chemistry involving azo-naphthalene derivatives are well-established.
Azo-naphthalene derivatives can be incorporated into larger host molecules, such as macrocycles, or can themselves act as guests that bind to various hosts. For instance, the naphthalene moiety can be encapsulated within the hydrophobic cavity of host molecules like cyclodextrins. magtech.com.cnthno.org The binding affinity in such host-guest systems is influenced by a combination of hydrophobic interactions and van der Waals forces. wikipedia.orgthno.org
The amino group on the this compound framework can also participate in host-guest interactions, for example, by forming hydrogen bonds with a complementary functional group on a host molecule. The table below summarizes the types of interactions and potential host-guest systems involving azo-naphthalene frameworks.
| Interaction Type | Host Examples | Guest Examples | Driving Force(s) |
| Hydrophobic Inclusion | Cyclodextrins, Calixarenes | Azo-naphthalene derivatives | Hydrophobic effect, Van der Waals forces |
| Hydrogen Bonding | Crown ethers, Synthetic receptors with H-bond donors/acceptors | Molecules with complementary H-bond acceptors/donors (e.g., this compound) | Hydrogen bonding, Electrostatic interactions |
| π-π Stacking | π-electron rich macrocycles | Aromatic guests (e.g., Azo-naphthalene) | π-π interactions, Dispersion forces |
The formation of these host-guest complexes can be quantified by determining their binding constants through various techniques like NMR, UV-Vis, or fluorescence titration experiments. rsc.org
Design of Supramolecular Assemblies with Azo-Naphthalene Building Blocks
The design of functional supramolecular assemblies using azo-naphthalene building blocks leverages their unique combination of non-covalent interaction sites and photo-responsive behavior. magtech.com.cnresearchgate.net By strategically modifying the this compound core, researchers can tune the properties of the resulting self-assembled materials.
For example, attaching long alkyl chains can enhance solubility in organic solvents and influence the packing of the molecules in the solid state. mdpi.com The introduction of other functional groups can provide additional sites for non-covalent interactions, such as halogen bonding, which can be used to control the directionality and strength of intermolecular interactions. acs.org
A key design principle is the use of the azo group as a molecular switch. The photoisomerization of the azo bond from the more stable trans isomer to the cis isomer induces a significant change in the molecule's shape. rsc.org This change can disrupt the packing in a self-assembled structure, leading to a phase transition or a change in morphology. magtech.com.cnrsc.org This principle has been used to create photo-responsive materials, including liquid crystals, gels, and photo-mechanical actuators. researchgate.netacs.org The table below outlines some design strategies and their resulting applications.
| Design Strategy | Functional Component | Resulting Property/Application |
| Photo-switching | Azo group | Photo-controlled release, Photo-mechanical actuation, Smart materials |
| Enhanced Solubility/Packing | Alkyl chains | Processable materials, Control over self-assembled morphology |
| Directional Control | Halogen atoms, Hydrogen bonding groups | Anisotropic materials, Liquid crystals, Crystal engineering |
| Host-Guest Complexation | Integration with macrocycles (e.g., cyclodextrins) | Molecular recognition, Sensors, Drug delivery systems |
The ability to design and control the assembly of azo-naphthalene building blocks at the molecular level opens up possibilities for creating advanced materials with tailored optical, mechanical, and recognition properties.
Applications in Advanced Materials and Catalysis
Organic Optoelectronic Materials
Azonaphthalene derivatives are of significant interest for organic optoelectronic materials, particularly in the realm of nonlinear optics (NLO). These materials can alter the properties of light and are foundational for technologies like optical data storage and all-optical switching. The performance of NLO materials is often linked to their two-photon absorption (2PA) cross-section, a measure of their ability to simultaneously absorb two photons.
Research has demonstrated that the NLO properties of azo compounds are highly dependent on their molecular structure. Key findings include:
Extended π-Conjugation: Extending the π-system, for instance by moving from an azobenzene (B91143) to an azonaphthalene structure, significantly enhances NLO properties. Studies have shown that increasing the conjugation length can increase the 2PA cross-section by nearly five-fold. nih.gov
Substituent Effects: The introduction of electron-donating groups, such as the amino group in 1-Amino-2,1'-azonaphthalene, can further amplify these effects. Donor-π-Acceptor (D-π-A) or Donor-π-Donor (D-π-D) configurations create a strong intramolecular charge transfer (ICT) character, which is directly linked to enhanced third-order NLO susceptibility. sciforum.net The 2PA cross-section can increase by an order of magnitude when an unsubstituted π-electron system is modified with donor groups. nih.govnih.gov
These findings suggest that this compound, with its combination of an extended naphthalene (B1677914) π-system and an amino donor group, is a promising candidate for developing high-performance NLO materials. sciforum.net
| Structural Modification | Effect on 2PA Cross-Section | Underlying Principle | Reference |
|---|---|---|---|
| Increasing π-Conjugation (e.g., Benzene (B151609) to Naphthalene) | Significant Increase (up to 5x) | Enhanced π-electron delocalization across the larger aromatic system. | nih.gov |
| Adding Electron-Donating Groups (e.g., -NH₂) | Large Increase (up to 10x) | Induces strong intramolecular charge transfer (ICT) character. | nih.govsciforum.netnih.gov |
**8.2. Catalysis
The azo group in azonaphthalenes is not merely a passive linker but an active participant in chemical transformations, enabling its use in sophisticated catalytic systems.
In the field of asymmetric organocatalysis, which uses small chiral organic molecules to catalyze stereoselective reactions, azonaphthalenes have emerged as powerful substrates. The azo moiety can function as both a directing and an activating group for asymmetric C-H bond functionalization. This strategy is particularly effective for the atroposelective synthesis of axially chiral biaryl compounds, which are valuable as chiral ligands and in materials science.
In a typical reaction, a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), is used as the organocatalyst. The catalyst protonates the azo group, activating the naphthalene ring toward nucleophilic attack. This allows for reactions like the enantioselective cross-coupling of azonaphthalenes with various nucleophiles, including 2-naphthols and indoles, to proceed with high yields and excellent enantioselectivities. The predictable directing effect of the azo group enables the construction of a C-N or C-C stereogenic axis with high control.
Supramolecular catalysis utilizes non-covalent interactions to assemble a catalyst system or to bring reactants together within a confined space, mimicking enzymatic processes. orientjchem.org Azonaphthalenes can participate in such systems as guest molecules within a larger host, such as a cucurbit[n]uril (CB[n]). For instance, research on the metal-free reduction of nitroarenes within a CB rsc.org cavity identified 1,1'-azonaphthalene (B1265378) as a potential reaction intermediate, suggesting that the host cavity can facilitate its transformation. nih.gov
In these host-guest systems, the confined environment of the host can stabilize transition states, alter the reactivity of the guest molecule, and control reaction pathways in a way not possible in bulk solution. The integration of azonaphthalene units into supramolecular architectures, such as metallosupramolecular cages, also opens the door to controlling catalytic activity through the photoisomerization of the azo group, allowing for the uptake or release of guest molecules to be modulated by light. nih.gov
Asymmetric Catalysis and Organocatalysis
Chemosensors and Molecular Switches
The ability of the azonaphthalene scaffold to change its properties in response to external stimuli like light and chemical species makes it a prime candidate for developing chemosensors and molecular switches.
Like all azobenzenes, azonaphthalenes are photoswitches that can reversibly isomerize between a thermally stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light. This process induces a significant change in molecular geometry and physical properties, such as dipole moment and absorption spectrum.
The isomerization is typically triggered by irradiating the trans isomer's high-energy π→π* absorption band (UV light) to produce the cis form, while the reverse cis-to-trans isomerization can be induced by irradiating the lower-energy n→π* band (visible light) or by thermal relaxation. nih.gov Theoretical and experimental studies have identified two primary mechanisms for this isomerization: a rotation around the N=N bond or an inversion at one of the nitrogen atoms. ethernet.edu.et
The properties of the switch are influenced by the aromatic system and its substituents:
Thermal Stability: Extending the π-conjugation, as in azonaphthalenes, tends to decrease the thermal half-life of the cis isomer, making its relaxation back to the trans form faster compared to simpler azobenzenes. nih.govnih.gov
Protonation Effects: Protonation of the azo bridge, typically with a strong acid, can drastically lower the activation barrier for thermal cis-to-trans isomerization, effectively accelerating the switching process. nih.govaip.orgresearchgate.netacs.org This occurs because protonation weakens the N=N double bond character. nih.gov
| Property | Description | Controlling Factors | Reference |
|---|---|---|---|
| Switching Mechanism | Reversible E/Z (trans/cis) isomerization of the –N=N– bond. | Light (specific wavelengths), Heat, pH (protonation). | nih.govnih.gov |
| Geometric Change | Significant change in end-to-end distance and dipole moment between isomers. | Inherent to the isomerization process. | |
| Thermal Half-life of Z-isomer | Generally decreases with increased π-conjugation. | Size of aromatic rings (naphthalene vs. benzene). | nih.govnih.gov |
The structural and electronic properties of this compound make it a potential candidate for chemosensor applications, where the binding of an analyte induces a measurable signal, such as a color change (colorimetric) or a change in fluorescence (fluorometric). The detection principle relies on the interaction of an analyte with the sensor's binding sites, which in this case are the basic amino group and the Lewis-basic azo bridge.
pH Sensing: The amino group and the azo nitrogens can be protonated in acidic conditions. acs.org Protonation alters the electronic structure of the molecule, leading to a distinct color change and affecting its photo-switching behavior. nih.govresearchgate.net This makes amino-substituted azonaphthalenes potential colorimetric pH sensors.
Metal Ion Sensing: The lone pair electrons on the azo nitrogen atoms can coordinate with metal ions. nanobioletters.comscholarsresearchlibrary.com This binding event perturbs the π-electron system, causing a shift in the absorption spectrum that can be detected visually or with a spectrophotometer. nanobioletters.com Azo dyes have been successfully used as colorimetric chemosensors for various metal ions, including Hg²⁺, Fe²⁺, and Al³⁺, with the interaction often resulting in a significant color change. sciforum.netrsc.org
While specific studies detailing this compound as a chemosensor are not widespread, the established principles of pH and metal ion sensing in related aminoazobenzene and azo dye systems strongly suggest its potential for such applications. The combination of its switching and chemoresponsive properties could lead to multi-stimuli responsive materials where, for example, the fluorescence response to a metal ion could be modulated by light. researcher.life
Future Research Directions
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes to 1-Amino-2,1'-azonaphthalene and its analogs remains a key area of future research. While classical methods like diazotization and azo coupling are well-established, there is a continuous drive towards more sustainable, atom-economical, and functional-group-tolerant strategies. conscientiabeam.comrepec.orggla.ac.uk
One promising avenue is the exploration of organocatalytic cross-coupling reactions. researchgate.net The use of chiral Brønsted acid catalysts, for instance, has shown potential in the atroposelective cross-coupling of 1-azonaphthalenes with 2-naphthols, offering a metal-free approach to axially chiral biaryl compounds. researchgate.net Further research in this direction could lead to the development of highly enantioselective and regioselective methods for the synthesis of complex derivatives.
Another area of interest lies in the development of one-pot synthetic procedures. beilstein-journals.org These methods, which combine multiple reaction steps into a single operation, can significantly improve efficiency and reduce waste. For example, a one-pot synthesis for imidazo[1,2-a]pyridines has been reported, and similar strategies could be adapted for the synthesis of novel heterocyclic systems derived from this compound. beilstein-journals.org
Furthermore, the application of mechanochemistry is an emerging technology that offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. routledge.com Exploring mechanochemical routes for the synthesis of this compound and its derivatives could lead to more sustainable manufacturing processes. routledge.com
Recent advancements have also demonstrated the reductive coupling of azonaphthalenes using diboron (B99234) reagents to synthesize 1,1′-Binaphthyl-2,2′-diamine (BINAM) derivatives. rsc.org This method, which involves a researchgate.netresearchgate.net-sigmatropic rearrangement, is operationally simple and scalable. rsc.org Future work could focus on expanding the substrate scope and exploring the catalytic enantioselective versions of this transformation.
Advanced Mechanistic Elucidations for Complex Reactions
A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods and catalysts. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these reactions.
For instance, in the context of organocatalyzed reactions, detailed mechanistic studies can help to understand the role of the catalyst in activating the substrates and controlling the stereoselectivity. researchgate.net Kinetic studies, isotopic labeling experiments, and computational modeling can provide valuable insights into the transition states and reaction pathways. researchgate.netnih.gov
The mechanism of photoswitching in azobenzene-based molecules, including those related to this compound, is another area ripe for investigation. muni.cz Understanding the dynamics of the trans-cis isomerization process at the molecular level is essential for the development of light-responsive materials and devices. iupac.orgacs.org Time-resolved spectroscopic techniques, such as femtosecond crystallography, can provide unprecedented detail about the structural changes that occur during these ultrafast processes. muni.cz
Furthermore, the study of reaction intermediates using techniques like mass spectrometry can provide direct evidence for proposed mechanistic pathways. nih.govnih.gov The ability to monitor reactions in real-time allows for the identification of transient species that would otherwise be difficult to observe. nih.gov
Rational Design of Functional Materials with Tailored Properties
The unique electronic and photophysical properties of this compound and its derivatives make them attractive building blocks for the creation of novel functional materials. nih.govresearchgate.net The overarching goal in this area is the rational design of materials with specific, tailored functionalities for a wide range of applications. rsc.org
A key focus will be on the development of materials with unique optical and electronic properties. researchgate.net By strategically modifying the molecular structure, it is possible to tune the absorption and emission characteristics of these compounds. researchgate.netrsc.orgbeilstein-journals.org This could lead to the creation of new dyes and pigments, as well as materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.netisca.me The synthesis of azo dyes based on aminobenzothiazole, for example, has demonstrated the potential for creating colorants with good fastness properties. isca.me
The development of photoresponsive materials is another exciting direction. The reversible isomerization of the azo group upon exposure to light can be harnessed to create materials that change their properties on demand. iupac.orgacs.org This could include the development of smart coatings, data storage devices, and photo-switchable catalysts. muni.cz
Furthermore, the ability of these molecules to self-assemble into ordered structures opens up possibilities for the creation of functional nanomaterials. By controlling the intermolecular interactions, it may be possible to create nanowires, thin films, and other nanostructures with unique properties.
Integration with Emerging Technologies in Chemical Synthesis and Sensing
The integration of this compound and its derivatives with emerging technologies holds significant promise for advancing both chemical synthesis and analytical sensing. The inherent properties of these compounds make them suitable for a variety of innovative applications.
In the realm of chemical synthesis, the use of flow chemistry presents a scalable and efficient alternative to batch processing. routledge.com The development of continuous flow methods for the synthesis and modification of this compound could enable more controlled and automated production. This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
Moreover, the photoswitchable nature of azonaphthalenes can be leveraged for the development of light-controlled catalytic systems. By incorporating a this compound moiety into a catalyst, it may be possible to turn the catalytic activity on or off using light of specific wavelengths. This would allow for precise spatial and temporal control over chemical reactions.
In the field of sensing, the colorimetric properties of azo compounds are well-suited for the development of chemical sensors. Changes in the absorption spectrum of a this compound-based sensor upon binding to a target analyte could provide a simple and visual readout. Future research could focus on designing sensors with high selectivity and sensitivity for specific ions, molecules, or biomolecules.
Additionally, the integration of these compounds with microfluidic devices could lead to the development of lab-on-a-chip systems for high-throughput screening and analysis. The small sample volumes and rapid analysis times offered by these platforms make them ideal for a wide range of applications, from environmental monitoring to clinical diagnostics.
Q & A
Q. What synthetic methodologies are most effective for producing 1-Amino-2,1'-azonaphthalene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nitration of naphthalene derivatives followed by reduction and coupling reactions. For example:
- Nitration : Introduce nitro groups using HNO₃/H₂SO₄ at 50–60°C.
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts nitro to amino groups.
- Azo Coupling : Diazotization of aromatic amines (NaNO₂/HCl) followed by coupling with naphthalene derivatives at pH 7–8.
Yield optimization requires controlled temperatures (0–5°C during diazotization) and inert atmospheres to prevent side reactions .
Table 1 : Key Reaction Parameters
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 50–60°C | 60–75 |
| Reduction | Pd/C, H₂ | RT | 80–90 |
| Coupling | Diazonium salt, naphthalene | 0–5°C | 50–65 |
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies π→π* transitions in the azo group (λₐᵦₛ ~450–550 nm).
- NMR : ¹H/¹³C NMR resolves aromatic proton environments (δ 6.5–8.5 ppm for naphthalene protons).
- Mass Spectrometry : Confirms molecular ion peaks (m/z ~260–280 for C₁₆H₁₂N₄) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) alter the carcinogenic activity of azonaphthalene derivatives?
- Methodological Answer : Substituent position significantly impacts bioactivity. For instance:
- 1,1'-Azonaphthalene : Induces liver malignancies in mice via metabolic activation to electrophilic intermediates (e.g., epoxides) that bind DNA .
- Electron-withdrawing groups (e.g., -NO₂) enhance stability but may reduce metabolic activation.
- Amino groups at specific positions (e.g., 2,1') increase reactivity with hepatic enzymes, as shown in rodent models using histopathology and biomarker analysis (e.g., GST activity) .
Q. What experimental models resolve contradictions in reported toxicological data for azonaphthalene derivatives?
- Methodological Answer : Discrepancies often arise from species-specific metabolism. To address this:
- In vitro assays : Use human hepatocyte cultures to assess CYP450-mediated activation.
- Cross-species studies : Compare metabolite profiles in mice, rats, and human liver microsomes via LC-MS/MS.
- Dose-response analysis : Identify thresholds for carcinogenicity using benchmark dose modeling (e.g., NTP guidelines) .
Q. How can crystallographic data elucidate the molecular aggregation behavior of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals face-to-face π-stacking and hydrogen-bonding patterns. For example:
- Crystal System : Monoclinic (space group P2₁/c).
- Key Interactions : N–H···N hydrogen bonds (2.8–3.1 Å) and π-π stacking (3.5 Å interplanar distance).
These interactions influence solubility and reactivity, critical for designing functional materials .
Applications in Research
Q. What role does this compound play in studying DNA interactions?
- Methodological Answer : The compound intercalates into DNA via planar naphthalene rings, disrupting replication. Assays include:
- Fluorescence Quenching : Monitor binding using ethidium bromide displacement.
- Electrophoretic Mobility Shift Assay (EMSA) : Detect DNA strand breaks.
- Molecular Dynamics Simulations : Predict binding affinities (e.g., docking scores <−7 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
